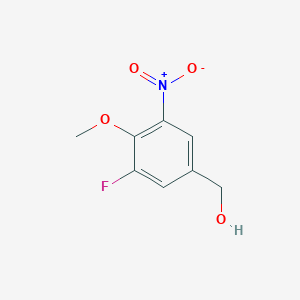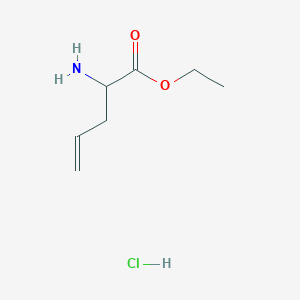
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pent-4-enoic acid moiety, and an ethyl ester group, all of which contribute to its unique chemical properties. The hydrogen chloride component indicates that the compound is in its hydrochloride salt form, which often enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-Amino-pent-4-enoic acid and ethanol.
Esterification: The (2R)-2-Amino-pent-4-enoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester
Hydrochloride Formation: The resulting ethyl ester is then treated with hydrogen chloride gas to form the hydrochloride salt. This step is typically carried out in an anhydrous solvent, such as diethyl ether, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-Amino-pent-4-enoic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the pent-4-enoic acid moiety, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are often used.
Major Products Formed
Hydrolysis: (2R)-2-Amino-pent-4-enoic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release the active acid form. The double bond in the pent-4-enoic acid moiety can participate in various chemical reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-pentanoic acid ethyl ester: Lacks the double bond in the pent-4-enoic acid moiety.
(2R)-2-Amino-pent-4-enoic acid methyl ester: Has a methyl ester group instead of an ethyl ester group.
(2R)-2-Amino-pent-4-enoic acid: Lacks the ester group and is present as the free acid.
Uniqueness
(2R)-2-Amino-pent-4-enoic acid ethyl ester hydrogen chloride is unique due to the presence of both the amino group and the double bond in the pent-4-enoic acid moiety, which confer distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H14ClNO2 |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
ethyl 2-aminopent-4-enoate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h3,6H,1,4-5,8H2,2H3;1H |
Clave InChI |
SBIJUSBWWSWRMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![2'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15204003.png)
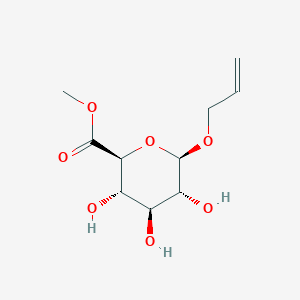
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)

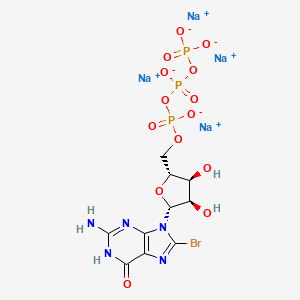
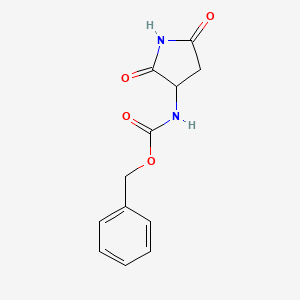



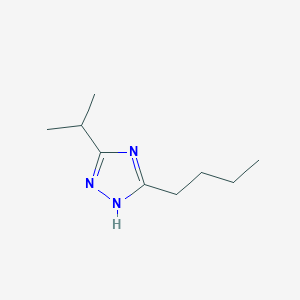
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)

